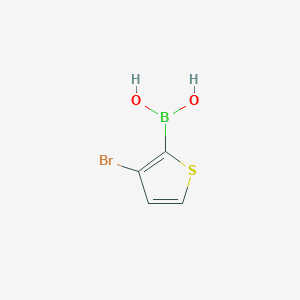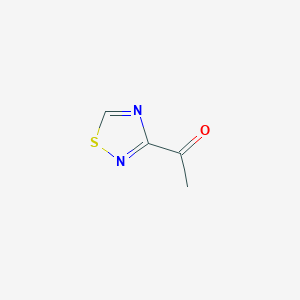
3,4-Difluoro-N-methoxy-N-methylbenzamide
説明
Synthesis Analysis
The synthesis of compounds closely related to 3,4-Difluoro-N-methoxy-N-methylbenzamide often involves catalyzed reactions that enable the introduction of difluoroalkyl groups into the molecular framework. A notable method involves the rhodium(III)-catalyzed reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, demonstrating an efficient route for the synthesis of fluorinated indanone derivatives through sp2 C–H activation followed by a Claisen condensation reaction (Chaudhary et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveals the significance of intermolecular interactions in determining molecular geometry. Studies have shown that crystal packing and dimerization can influence the rotational conformation of aromatic rings, although their effect on bond lengths and angles might be minor. This is established through single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-methoxy-N-methylbenzamides has been explored in various contexts, highlighting the potential for diverse chemical transformations. For example, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrate the versatility of these compounds in forming complex molecular structures under acid-controlled conditions (Xu et al., 2018).
Physical Properties Analysis
Investigations into compounds similar to 3,4-Difluoro-N-methoxy-N-methylbenzamide, such as 2-hydroxybenzamide and 2-methoxybenzamide, reveal insights into their physical properties. Studies focusing on gas-phase electron diffraction and theoretical calculations have provided evidence of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure and affecting its physical properties (Aarset et al., 2013).
Chemical Properties Analysis
The chemical properties of N-methoxy-N-methylbenzamides can be significantly influenced by the presence of fluorine atoms. For instance, the synthesis of difluoroalkyl-substituted heteroarenes from N-methoxyazinium salts and difluorocarbene highlights the impact of fluorine on the reactivity and properties of these compounds. This method demonstrates the potential for C2-selective synthesis, offering insights into the chemical behavior of fluorinated benzamides (Trifonov & Dilman, 2021).
科学的研究の応用
Rh(III)-Catalyzed Synthesis
A study by Xie et al. (2021) describes the use of a rhodium(III)-catalyzed system to synthesize 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. The synthesis protocol operates smoothly under mild conditions, indicating that 3,4-Difluoro-N-methoxy-N-methylbenzamide could be a valuable intermediate in the synthesis of complex organic molecules (Xie et al., 2021).
Radioligand Development for Sigma-2 Receptors
Xu et al. (2005) developed benzamide analogues, specifically N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs, as radioligands for sigma-2 receptors. The study illustrates the potential of such compounds in radioligand development for sigma-2 receptor imaging, suggesting a role for 3,4-Difluoro-N-methoxy-N-methylbenzamide derivatives in diagnostic imaging (Xu et al., 2005).
Synthesis of Radiotracers for Alzheimer's Disease
Gao et al. (2018) synthesized CK1 inhibitors labeled with carbon-11 for potential PET radiotracers to image Alzheimer's disease. The complex synthesis of these compounds, involving 3,4-Difluoro-N-methoxy-N-methylbenzamide derivatives, underscores the compound's utility in the development of novel diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Molecular Recognition and Cavitand Formation
Choi et al. (2005) studied benzimidazole cavitand and its selective recognition towards 4-methylbenzamide over 4-methylanilide. This research indicates the potential for using 3,4-Difluoro-N-methoxy-N-methylbenzamide in molecular recognition systems, contributing to the development of selective sensors or separation systems (Choi et al., 2005).
Safety And Hazards
特性
IUPAC Name |
3,4-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVLMFYILRWQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596980 | |
| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-N-methoxy-N-methylbenzamide | |
CAS RN |
188345-25-7 | |
| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


